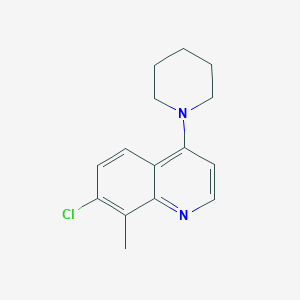

7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline

Description

Properties

IUPAC Name |

7-chloro-8-methyl-4-piperidin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2/c1-11-13(16)6-5-12-14(7-8-17-15(11)12)18-9-3-2-4-10-18/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPJKYOGOLBIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)N3CCCCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674742 | |

| Record name | 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-74-1 | |

| Record name | 7-Chloro-8-methyl-4-(1-piperidinyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This technical guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a novel quinoline derivative, 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline . This document is structured to provide not just a procedural outline, but a causal understanding of the experimental choices, ensuring both scientific integrity and reproducibility. We will delve into a proposed two-step synthetic pathway, beginning with the essential precursor, 4,7-dichloro-8-methylquinoline, followed by a robust characterization framework to validate the final product's identity and purity.

Introduction: The Quinoline Moiety in Modern Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" in drug development, consistently yielding ligands for a diverse range of biological targets.[6] The 4-aminoquinoline class, in particular, gained prominence with the advent of chloroquine, a highly effective antimalarial agent.[3] Although drug resistance has necessitated the development of new analogues, the fundamental mechanism of action, which often involves interference with heme polymerization in the malaria parasite, remains a key area of study.[2]

The strategic functionalization of the quinoline ring is paramount to modulating its pharmacological profile. The introduction of a chlorine atom at the 7-position and an amino group at the 4-position are well-established modifications critical for antimalarial activity.[4] The addition of a methyl group at the 8-position can influence the molecule's steric and electronic properties, potentially impacting its interaction with biological targets and its metabolic stability.[7] This guide focuses on the synthesis of a novel derivative incorporating a piperidine ring at the 4-position, a common heterocyclic moiety used to enhance solubility and modulate basicity, which can be crucial for oral bioavailability and cellular uptake.

Proposed Synthetic Pathway: A Rationale-Driven Approach

The synthesis of this compound is most logically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is highly effective for substituting the electron-deficient C4-position of a quinoline ring.[6][8] The electron-withdrawing effect of the quinoline nitrogen makes the C4-carbon highly susceptible to attack by nucleophiles.[6]

The proposed pathway initiates from the precursor, 4,7-dichloro-8-methylquinoline.

Diagram of the Proposed Synthetic Pathway

References

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. benchchem.com [benchchem.com]

- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline (CAS 1072944-74-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical data for 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline (CAS 1072944-74-1) are limited. This guide synthesizes available information on its basic properties and provides expert-driven insights into its probable synthesis, potential biological activities, and research applications based on established knowledge of structurally related quinoline derivatives. All experimental protocols and mechanistic pathways described herein are therefore hypothetical and intended for guidance and research planning.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The 4-aminoquinoline subgroup, in particular, has been extensively explored, with chloroquine being a historic example of its clinical significance[3]. This compound represents a specific modification of this privileged scaffold. Its structure, featuring a 7-chloro substitution, an 8-methyl group, and a 4-piperidinyl moiety, suggests a compound designed to explore novel structure-activity relationships, potentially offering enhanced efficacy, altered selectivity, or the ability to overcome resistance mechanisms observed with older drugs[3][4].

This guide provides a comprehensive overview of the known properties of this compound and extrapolates its potential synthetic pathways and biological relevance from the rich chemistry of its analogs.

Physicochemical Properties

While detailed experimental data for this compound is not extensively documented, its fundamental properties can be summarized from supplier data sheets.

| Property | Value | Source |

| CAS Number | 1072944-74-1 | Supplier Data |

| Molecular Formula | C₁₅H₁₇ClN₂ | Supplier Data |

| Molecular Weight | 260.77 g/mol | Supplier Data |

| Canonical SMILES | CC1=C(C2=C(C=C1)N=CC=C2N3CCCCC3)Cl | Supplier Data |

| InChI Key | ITPJKYOGOLBIFN-UHFFFAOYSA-N | Supplier Data |

Note: Properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are not currently available in public literature and would require experimental determination.

Proposed Synthesis Pathway

The synthesis of this compound is logically approached via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is well-documented for the synthesis of related 4-aminoquinoline derivatives, where the chlorine atom at the C4 position of a dichlorinated quinoline precursor is displaced by an amine[5][6][7].

The proposed starting material would be 4,7-dichloro-8-methylquinoline . The key synthetic step involves the reaction of this precursor with piperidine.

Hypothetical Experimental Protocol

-

Reaction Setup: To a solution of 4,7-dichloro-8-methylquinoline (1.0 eq) in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or isopropanol, add piperidine (1.5-3.0 eq). The use of excess piperidine can serve as both the nucleophile and the base to neutralize the HCl generated in situ.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 120-160 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to proceed to completion within 8-24 hours.

-

Work-up: After cooling to room temperature, the reaction mixture can be poured into water, leading to the precipitation of the crude product. The pH may be adjusted with a base (e.g., NaOH or K₂CO₃) to ensure the product is in its free base form.

-

Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Research Applications

The biological profile of this compound is not yet characterized. However, its structural components provide a strong basis for hypothesizing its potential activities and guiding future research.

Antimalarial Potential

The 7-chloro-4-aminoquinoline core is the defining feature of chloroquine and other successful antimalarial drugs[4][8]. These compounds are thought to exert their effect by accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the detoxification of heme, leading to parasite death[3]. Research has shown that modifications to the side chain at the 4-position can restore activity against chloroquine-resistant strains of P. falciparum[4][8]. The incorporation of a piperidine moiety is a known strategy in designing novel quinoline-based antimalarials, with several quinoline-piperidine conjugates demonstrating potent, low nanomolar activity against both sensitive and resistant parasite strains[4][8]. The 8-methyl group may further influence the compound's lipophilicity and interaction with biological targets.

Anticancer Activity

The quinoline scaffold is also recognized as a "privileged structure" in oncology drug discovery[1][9][10][11]. Numerous quinoline derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as those involving receptor tyrosine kinases (e.g., VEGFR, EGFR)[9]. The 7-chloro substitution is a common feature in many bioactive quinolines. The piperidine ring is also a prevalent fragment in pharmaceuticals, often used to improve pharmacokinetic properties or to interact with specific biological targets[12]. It is plausible that this compound could be investigated as an inhibitor of cancer-related kinases or other cellular pathways.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by the title compound.

Conclusion

This compound is a molecule of significant interest due to its foundation on the versatile and pharmacologically active quinoline scaffold. While specific experimental data remains scarce, its structural similarity to potent antimalarial and anticancer agents provides a strong rationale for its synthesis and biological evaluation. Researchers in drug discovery are encouraged to pursue the experimental characterization of this compound to unlock its potential therapeutic value. The synthetic and mechanistic frameworks proposed in this guide offer a solid starting point for such investigations.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2718268B1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 6. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 7. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 8. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline: A Predictive Technical Guide

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for the novel quinoline derivative, 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline. In the absence of empirical data in publicly accessible literature, this document leverages advanced spectroscopic prediction methodologies to offer a foundational understanding of its structural characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and data interpretation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its substituted quinoline core. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents. The addition of a piperidine moiety at the 4-position, along with the chloro and methyl substitutions on the quinoline ring, is expected to modulate its physicochemical and biological properties. Accurate spectroscopic characterization is the cornerstone of drug discovery and development, providing unequivocal structural confirmation and insights into the molecule's electronic and conformational landscape.

This guide will delve into the predicted spectroscopic signature of this compound, offering a robust framework for its future empirical characterization.

Predicted Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the atomic connectivity and chemical environment within this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.55 | d | 1H | H-2 |

| 7.95 | d | 1H | H-5 |

| 7.45 | d | 1H | H-6 |

| 6.90 | d | 1H | H-3 |

| 3.20 | t | 4H | H-2', H-6' (piperidine) |

| 2.50 | s | 3H | 8-CH₃ |

| 1.80 | m | 4H | H-3', H-5' (piperidine) |

| 1.65 | m | 2H | H-4' (piperidine) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | C-4 |

| 150.0 | C-2 |

| 148.5 | C-8a |

| 135.0 | C-7 |

| 128.0 | C-5 |

| 125.5 | C-6 |

| 122.0 | C-4a |

| 121.0 | C-8 |

| 108.0 | C-3 |

| 53.0 | C-2', C-6' (piperidine) |

| 26.0 | C-3', C-5' (piperidine) |

| 24.0 | C-4' (piperidine) |

| 15.0 | 8-CH₃ |

Interpretation of Predicted NMR Spectra:

The predicted ¹H NMR spectrum is expected to show distinct signals for the quinoline and piperidine protons. The downfield region will be dominated by the aromatic protons of the quinoline ring. The H-2 proton is anticipated to be the most deshielded due to the anisotropic effect of the quinoline nitrogen. The protons on the substituted benzene ring (H-5 and H-6) will appear as doublets, with their coupling constant indicating ortho-coupling. The H-3 proton, adjacent to the piperidine-substituted carbon, is expected to be the most upfield of the aromatic protons.

The piperidine protons are predicted to show characteristic aliphatic signals. The protons alpha to the nitrogen (H-2' and H-6') will be the most deshielded among the piperidine protons and are expected to appear as a triplet. The remaining methylene protons of the piperidine ring will appear as multiplets in the upfield region. The singlet at approximately 2.50 ppm is assigned to the methyl group at the 8-position.

In the predicted ¹³C NMR spectrum, the quaternary carbons of the quinoline ring will be in the downfield region, with C-4, attached to the electronegative nitrogen and the piperidine ring, being significantly deshielded. The aromatic CH carbons will resonate in the typical aromatic region. The piperidine carbons will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C-2' and C-6') being the most downfield. The upfield signal around 15.0 ppm is attributed to the methyl carbon.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 220 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Logical Workflow for NMR Analysis:

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | C-H stretch (aromatic) |

| 2850-2950 | Strong | C-H stretch (aliphatic) |

| 1600, 1570, 1500 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| 1450 | Medium | C-H bend (aliphatic) |

| 1100-1200 | Strong | C-N stretch |

| 800-850 | Strong | C-H out-of-plane bend (aromatic) |

| 700-800 | Strong | C-Cl stretch |

Interpretation of Predicted IR Spectrum:

The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands for both the quinoline and piperidine moieties. The aromatic C-H stretching vibrations are anticipated in the region of 3050-3100 cm⁻¹. Stronger absorptions between 2850 and 2950 cm⁻¹ will be due to the aliphatic C-H stretching of the piperidine and methyl groups.

A series of medium to strong bands between 1500 and 1600 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations of the quinoline ring system. A strong band in the 1100-1200 cm⁻¹ region is predicted for the C-N stretching vibration of the piperidine-quinoline linkage. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: resolution of 4 cm⁻¹, 16 scans, and a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 274/276 | 100/33 | [M]⁺ (Molecular ion peak with isotope pattern for Cl) |

| 259/261 | 40/13 | [M - CH₃]⁺ |

| 189/191 | 60/20 | [M - C₅H₁₀N]⁺ (Loss of piperidine) |

| 162 | 20 | [C₁₀H₇NCl]⁺ |

| 84 | 50 | [C₅H₁₀N]⁺ (Piperidinyl cation) |

Interpretation of Predicted Mass Spectrum:

The predicted EI mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 274, with a characteristic M+2 peak at m/z 276 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

A significant fragmentation pathway is likely the loss of the piperidine moiety via cleavage of the C4-N bond, resulting in a fragment ion at m/z 189/191. Another expected fragmentation is the loss of a methyl radical from the molecular ion, giving a peak at m/z 259/261. The piperidinyl cation itself is expected to be observed at m/z 84.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron impact (EI) or electrospray ionization (ESI) source.

-

Data Acquisition (EI):

-

Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.

-

Acquire the mass spectrum over a mass range of m/z 50-500.

-

Typical EI energy: 70 eV.

-

-

Data Processing: The instrument software will generate the mass spectrum. Determine the exact mass of the molecular ion to confirm the elemental composition.

Plausible Mass Spectrometry Fragmentation Pathway:

Caption: Predicted EI fragmentation of this compound.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols and interpretations, offer a solid foundation for the future empirical analysis of this compound. This information is crucial for confirming its structure and purity, which are essential steps in the drug discovery and development pipeline. The presented workflows and diagrams aim to facilitate a systematic and logical approach to the spectroscopic characterization of this and similar novel chemical entities.

An In-Depth Technical Guide to the Physicochemical Profiling of 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this heterocyclic system offers a fertile ground for the discovery of novel drug candidates. This guide provides an in-depth technical framework for the physicochemical characterization of a novel quinoline derivative, 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline . While specific experimental data for this exact molecule is not yet publicly available, this document serves as a comprehensive manual, detailing the requisite experimental protocols and the scientific rationale essential for its thorough evaluation. As Senior Application Scientists, we recognize that a profound understanding of a compound's physicochemical properties is not merely a data-gathering exercise; it is the fundamental basis for predicting its pharmacokinetic profile, ensuring its developability, and ultimately, its clinical success. This guide is structured to provide both the "how" and the "why," empowering research teams to generate robust and meaningful data for this promising new chemical entity.

The Strategic Importance of Physicochemical Characterization

In the trajectory of drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are the primary determinants of its fate within a biological system. These properties, including solubility, lipophilicity, and ionization state (pKa), govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.[1] A molecule with excellent in vitro potency can fail in development due to poor physicochemical characteristics that lead to low bioavailability or undesirable toxicological profiles.[2] Therefore, a comprehensive physicochemical assessment of This compound is a critical, non-negotiable step in its journey from a promising hit to a viable clinical candidate.

The quinoline core, a fusion of a benzene and a pyridine ring, is a privileged structure in pharmacology, with derivatives exhibiting a wide array of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[3] The specific substitutions on the quinoline ring—a chloro group at position 7, a methyl group at position 8, and a piperidinyl moiety at position 4—will modulate its electronic and steric properties, thereby influencing its interaction with biological targets and its overall ADME profile. This guide outlines the essential experiments to quantify these critical attributes.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical properties for an orally administered drug, as a compound must first dissolve in the gastrointestinal fluids to be absorbed.[4] Poor solubility is a major impediment in drug development, often leading to low and erratic bioavailability.[2] We will delineate two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility provides a high-throughput initial assessment of a compound's solubility and is particularly useful in the early stages of drug discovery for ranking and prioritizing compounds.[5] This method measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[6]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a clear-bottom 96-well plate. This results in a final DMSO concentration of 1%, which is generally well-tolerated in many subsequent in vitro assays.

-

Incubation and Measurement: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).[7] Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometric reading is not significantly different from the background (buffer with DMSO only).

Expert Insight: The precipitation process in the kinetic solubility assay is rapid and may not represent true thermodynamic equilibrium. The results can be influenced by the rate of addition of the DMSO stock and the mixing conditions. However, its high-throughput nature makes it invaluable for screening large numbers of compounds.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium. It is determined by equilibrating an excess of the solid compound in an aqueous buffer over a longer period.[8] This is a lower-throughput but more accurate method, often employed during lead optimization.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial.

-

Addition of Buffer: Add a precise volume of the desired aqueous buffer (e.g., PBS pH 7.4) to the vial.[9]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7][10]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve of the compound in the same buffer system must be prepared.[11]

Data Presentation: Solubility Data for this compound

| Parameter | Method | Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic Solubility | Nephelometry | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic Solubility | Shake-Flask (OECD 105) | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic Solubility | Shake-Flask (OECD 105) | Simulated Gastric Fluid (pH 1.2) | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic Solubility | Shake-Flask (OECD 105) | Simulated Intestinal Fluid (pH 6.8) | 37 | [Experimental Value] | [Calculated Value] |

Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[12] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like our target molecule, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.[13]

Experimental Protocol: Shake-Flask Method for LogD determination (adapted from OECD 107)

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer of interest (e.g., PBS at pH 7.4) and vice-versa by mixing them overnight and then allowing the phases to separate.

-

Compound Addition: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.[14] The volume ratio can be adjusted depending on the expected LogD value.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C), followed by a period of rest to allow the phases to separate. Centrifugation is often used to ensure complete phase separation.[15]

-

Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The LogD is calculated as follows: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Expert Insight: The shake-flask method is considered the "gold standard" for LogP/LogD determination but can be labor-intensive.[16] For highly lipophilic or hydrophilic compounds, accurately measuring the concentration in the minor phase can be challenging. Alternative methods like the HPLC method (OECD 117) can be used for high-throughput screening.[17] Given the basic nitrogen in the piperidine ring, the LogD of this compound is expected to be highly pH-dependent.

Data Presentation: Lipophilicity Profile

| Parameter | Method | pH | Temperature (°C) | LogD Value |

| LogD | Shake-Flask (OECD 107) | 7.4 | 25 | [Experimental Value] |

| LogD | Shake-Flask (OECD 107) | 5.0 | 25 | [Experimental Value] |

| LogD | Shake-Flask (OECD 107) | 9.0 | 25 | [Experimental Value] |

Ionization Constant (pKa): The Influence of pH on Molecular Form

The acid dissociation constant (pKa) defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[18] Since the charge state of a molecule significantly affects its solubility, permeability, and target binding, determining the pKa is crucial.[19] this compound is expected to be a basic compound due to the nitrogen atoms in the quinoline and piperidine rings.

Experimental Protocol: Potentiometric Titration for pKa Determination (adapted from OECD 112)

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10).[20]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low). The ionic strength of the solution should be kept constant, for example, with 0.15 M KCl.[20][21]

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH. The titrant should be added in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

pKa Calculation: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.[19][22]

Expert Insight: For compounds with low aqueous solubility, the use of co-solvents is necessary. However, this will yield an apparent pKa (pKa') that needs to be extrapolated back to 0% co-solvent to determine the aqueous pKa. Spectrophotometric methods can be an alternative for compounds that are sparingly soluble or available only in small quantities.[23]

Solid-State Properties and Chemical Stability

The solid-state form of an active pharmaceutical ingredient (API) can influence its melting point, solubility, and stability. A preliminary assessment of the melting point provides an indication of the compound's purity and the strength of its crystal lattice. Chemical stability is assessed under stressed conditions to predict the degradation pathways and establish a suitable re-test period or shelf life.[24]

Melting Point Determination

A sharp melting point over a narrow range is often indicative of a pure crystalline compound.

-

Sample Preparation: Place a small amount of finely powdered, dry this compound into a capillary tube.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Observation: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range is the melting point.

Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are essential for developing stability-indicating analytical methods.[25] These studies are guided by ICH Q1A guidelines.[26][27]

-

Stress Conditions: Subject solutions of this compound to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solid compound (e.g., at 80°C).

-

Photostability: Expose the solid and solution to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (typically with a photodiode array detector and mass spectrometer) to separate the parent compound from any degradation products.

-

Reporting: Report the percentage of degradation and identify major degradation products where possible.

Integrated Physicochemical Profile and Visualization

The interplay of these physicochemical properties dictates the overall "drug-likeness" of this compound. A holistic view is essential for making informed decisions in the drug discovery cascade.

Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Conclusion

This technical guide provides a robust framework for the comprehensive physicochemical characterization of This compound . By systematically applying the detailed protocols for determining solubility, lipophilicity, ionization constant, and stability, researchers can build a foundational dataset that is crucial for guiding medicinal chemistry efforts, designing appropriate formulations, and interpreting subsequent ADME and toxicology studies. The scientific integrity of a drug development program is built upon the quality of its foundational data. Adherence to these principles and methodologies will ensure a thorough and reliable evaluation of this promising compound, paving the way for its potential advancement as a novel therapeutic agent.

References

- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical Characterization | Pion, Inc. [pion-inc.com]

- 3. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 13. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 14. oecd.org [oecd.org]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. acdlabs.com [acdlabs.com]

- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. oecd.org [oecd.org]

- 22. Estimation of uncertainty in pKa values determined by potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. database.ich.org [database.ich.org]

- 25. researchgate.net [researchgate.net]

- 26. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 27. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Unlocking the Therapeutic Potential of 7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline: A Technical Guide to Target Identification and Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for elucidating the therapeutic targets of the novel compound, 7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline. As a derivative of the well-established 4-aminoquinoline scaffold, this molecule holds significant promise across multiple therapeutic areas. This document moves beyond a mere listing of possibilities, offering a structured, evidence-based approach to systematically identify and validate its mechanism of action and potential clinical applications. We will delve into the causality behind experimental choices, ensuring a robust and self-validating research cascade.

The 4-Aminoquinoline Core: A Foundation of Diverse Bioactivity

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with prominent examples including chloroquine and hydroxychloroquine.[1][2] This chemical moiety is known to confer a wide range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The established mechanism for its antimalarial action involves the disruption of heme metabolism within the parasite's digestive vacuole. However, the broader therapeutic potential of 4-aminoquinoline derivatives stems from their ability to modulate various host cellular pathways.

Our subject molecule, this compound, possesses key structural modifications that are hypothesized to fine-tune its biological activity profile:

-

7-Chloro Group: This electron-withdrawing group is a common feature in many bioactive quinolines and is often associated with enhanced antimalarial and anticancer activities.

-

8-Methyl Group: The presence of a methyl group at the 8th position can influence the molecule's lipophilicity and metabolic stability, potentially altering its pharmacokinetic and pharmacodynamic properties.

-

4-(piperidin-1-YL) Group: The substitution at the 4-position with a piperidine ring is a significant modification from the simpler side chains of chloroquine. This bulky, basic moiety is likely to influence the compound's pKa, cellular uptake, and target engagement.

Given these structural features, we can rationally hypothesize several potential therapeutic targets for this novel compound. The following sections will outline these targets and provide detailed protocols for their investigation.

Proposed Therapeutic Arenas and Primary Target Classes

Based on the extensive literature on 4-aminoquinoline derivatives, we propose three primary therapeutic areas for investigation: Oncology, Immunology, and Infectious Diseases. For each area, we will explore potential molecular targets and the rationale for their selection.

Oncology: Targeting Cellular Proliferation and Survival Pathways

The 4-aminoquinoline scaffold has been explored for its anticancer properties, with some derivatives entering clinical trials.[1][2] The proposed mechanisms often involve the modulation of key signaling pathways that are dysregulated in cancer.

Potential Targets:

-

Receptor Tyrosine Kinases (RTKs): Several 4-aminoquinoline derivatives have shown inhibitory activity against RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[3]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.

-

Autophagy Inhibition: 4-aminoquinolines are known to be lysosomotropic agents, accumulating in acidic organelles like lysosomes and inhibiting autophagy, a process that cancer cells can exploit for survival.[1][2]

Experimental Validation Workflow:

Caption: Experimental workflow for validating oncology targets.

Protocol 1: Kinase Inhibition Profiling

-

Objective: To determine the inhibitory activity of this compound against a panel of cancer-relevant kinases.

-

Methodology:

-

Utilize a commercial kinase panel assay (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™).

-

Screen the compound at an initial concentration of 10 µM against a panel of at least 100 kinases.

-

For any kinases showing significant inhibition (>50%), perform dose-response studies to determine the IC50 value.

-

-

Data Analysis: Generate a table summarizing the IC50 values for the most potently inhibited kinases.

| Kinase Target | IC50 (nM) |

| VEGFR2 | TBD |

| EGFR | TBD |

| PI3Kα | TBD |

| Akt1 | TBD |

| mTOR | TBD |

| Caption: Table for summarizing kinase inhibition data. |

Immunology: Modulation of Innate and Adaptive Immune Responses

The immunomodulatory properties of 4-aminoquinolines are well-documented, with hydroxychloroquine being a standard treatment for autoimmune diseases like lupus and rheumatoid arthritis.

Potential Targets:

-

Toll-like Receptors (TLRs): Specifically, endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) are known to be inhibited by chloroquine and its analogs.[1][2]

-

Cytokine Production: Inhibition of TLRs can lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and Type I Interferons.

-

Antigen Presentation: By increasing the pH of endosomes, 4-aminoquinolines can interfere with antigen processing and presentation by antigen-presenting cells (APCs).

Signaling Pathway: TLR7 Inhibition

Caption: Hypothesized inhibition of the TLR7 signaling pathway.

Protocol 2: TLR Activity Assays

-

Objective: To assess the inhibitory effect of the compound on TLR signaling.

-

Methodology:

-

Use commercially available HEK-Blue™ TLR reporter cell lines (InvivoGen). These cells express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Culture HEK-Blue™ TLR3, TLR7, TLR8, and TLR9 cells according to the manufacturer's protocol.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with their respective TLR ligands (e.g., R848 for TLR7/8, CpG ODN for TLR9).

-

After 24 hours, measure SEAP activity in the supernatant using a spectrophotometer.

-

-

Data Analysis: Calculate the IC50 for the inhibition of each TLR.

| TLR Target | Ligand | IC50 (µM) |

| TLR3 | Poly(I:C) | TBD |

| TLR7 | R848 | TBD |

| TLR8 | R848 | TBD |

| TLR9 | CpG ODN | TBD |

| Caption: Table for summarizing TLR inhibition data. |

Infectious Diseases: Novel Antimalarial and Antiviral Applications

While the emergence of chloroquine-resistant malaria has reduced the utility of some 4-aminoquinolines, novel derivatives are continuously being explored to overcome resistance.[4] Additionally, the antiviral properties of this class of compounds have gained significant attention.

Potential Targets:

-

Heme Polymerization (Malaria): The primary antimalarial mechanism of 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole.

-

Viral Entry and Egress: By raising the pH of endosomes, 4-aminoquinolines can inhibit the entry of pH-dependent viruses (e.g., influenza, coronaviruses). They may also interfere with viral assembly and budding.

Protocol 3: In Vitro Antimalarial Activity Assay

-

Objective: To determine the efficacy of the compound against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

-

Methodology:

-

Use a SYBR Green I-based fluorescence assay to assess parasite viability.

-

Culture both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum.

-

Expose the parasites to a serial dilution of this compound for 72 hours.

-

After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

-

Measure fluorescence using a plate reader.

-

-

Data Analysis: Determine the IC50 for each parasite strain and calculate the resistance index (IC50 of resistant strain / IC50 of sensitive strain).

| P. falciparum Strain | IC50 (nM) | Resistance Index |

| 3D7 (Sensitive) | TBD | N/A |

| K1 (Resistant) | TBD | TBD |

| Dd2 (Resistant) | TBD | TBD |

| Caption: Table for summarizing antimalarial activity. |

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic investigation of this compound. The proposed workflows in oncology, immunology, and infectious diseases are designed to be robust and to generate high-quality, actionable data. Positive results from these initial studies will pave the way for more advanced preclinical development, including mechanism of action deconvolution, pharmacokinetic and toxicology studies, and the development of in vivo models of efficacy. The diverse biological activities of the 4-aminoquinoline scaffold, coupled with the unique structural features of this novel derivative, present a compelling opportunity for the discovery of new therapeutic agents.

References

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective | Scilit [scilit.com]

The Evolving Landscape of Drug Discovery: A Deep Dive into the Structure-Activity Relationship of 8-Methyl-Quinoline Derivatives

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among the vast array of quinoline derivatives, those bearing a methyl group at the 8-position have garnered significant interest for their potential in anticancer and antimicrobial applications. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 8-methyl-quinoline derivatives, offering field-proven insights for researchers and drug development professionals. We will explore the synthetic strategies, the nuanced impact of substitutions on biological efficacy, and the underlying mechanisms of action that govern the therapeutic potential of this promising class of compounds.

The Strategic Importance of the 8-Methyl-Quinoline Core

The foundational 8-methyl-quinoline structure serves as a privileged scaffold in drug design. The presence of the methyl group at the 8-position can significantly influence the molecule's physicochemical properties, including lipophilicity and steric profile. These factors, in turn, can profoundly impact bioavailability, metabolic stability, and the nature of interactions with biological targets.[3] Understanding how to strategically modify this core structure is paramount to developing potent and selective therapeutic agents.

Synthesis of Functionalized 8-Methyl-Quinoline Derivatives: A Methodological Overview

The construction of a diverse library of 8-methyl-quinoline derivatives for SAR studies relies on robust and versatile synthetic methodologies. A common and effective approach involves multi-step reaction sequences, often commencing with readily available starting materials.

General Synthetic Protocol:

A prevalent strategy for synthesizing 2,4-disubstituted quinolines involves a one-pot cyclization reaction. For instance, the reaction of anilines with benzaldehydes and pyruvic acid can yield a 2-phenylquinolin-4-carboxylic acid core. This intermediate can then be converted to its corresponding acid chloride, which serves as a versatile precursor for the introduction of various substituents at the 4-position via reaction with different amines.[4]

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-substituted Phenylcarboxamides [4]

-

Synthesis of 2-Phenylquinolin-4-carboxylic acid (1): A mixture of aniline (0.01 mol), benzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) in ethanol (20 ml) is refluxed for 3 hours. The resulting solid is filtered and recrystallized from ethanol.

-

Synthesis of 2-Phenylquinolin-4-carbonyl chloride (2): 2-Phenylquinolin-4-carboxylic acid (1) (0.01 mol) is treated with phosphorus pentachloride (0.01 mol) and refluxed to yield the acid chloride.

-

Synthesis of 2-Phenylquinoline-4-substituted Phenylcarboxamides (3a-3j): The intermediate acid chloride (2) (0.01 mol) is reacted with various substituted amines (0.01 mol) in ethanol at 10-15°C. The final products are isolated by filtration and recrystallized from ethanol.

This modular approach allows for the systematic variation of substituents at both the 2- and 4-positions, providing a valuable platform for comprehensive SAR investigations.

Caption: Synthetic workflow for 2,4-disubstituted quinolines.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 8-methyl-quinoline scaffold have revealed critical insights into the structural requirements for potent biological activity.

Substitutions at the 2-Position

The nature of the substituent at the 2-position of the quinoline ring plays a pivotal role in determining anticancer activity. While a simple methyl group at this position (2-methylquinoline) often does not confer significant anticancer effects, the introduction of more complex functionalities can dramatically enhance cytotoxicity.[3] For instance, the presence of an aryl group at the 2-position has been shown to be beneficial.[4]

Furthermore, the combination of a substituent at the 2-position with a hydroxyl group at the 8-position (8-hydroxy-2-substituted-quinolines) often leads to a significant increase in antitumor activity. For example, 8-hydroxy-2-quinolinecarbaldehyde has demonstrated potent cytotoxicity against various human cancer cell lines.[3] This highlights the synergistic interplay between different functional groups on the quinoline core.

Substitutions at the 4-Position

The 4-position of the quinoline ring offers another critical handle for modulating biological activity. The introduction of substituted carboxamide moieties at this position has been explored for generating compounds with antibacterial, antifungal, and anticancer properties.[4] The nature of the substituent on the carboxamide's phenyl ring can influence the compound's overall efficacy.

The Influence of the 8-Methyl Group

While much of the existing literature focuses on 8-hydroxyquinolines, the 8-methyl group imparts distinct properties. The methyl group's electron-donating nature and steric bulk can alter the electronic distribution and conformation of the quinoline ring system, thereby influencing its interaction with biological targets. For instance, in the context of 8-hydroxyquinolines, a methyl group at the 2-position can slightly decrease the stability of metal complexes due to steric hindrance, which can be a key aspect of their mechanism of action.[2] Further comparative studies are needed to fully elucidate the specific contribution of the 8-methyl group to the SAR of this compound class.

Quantitative SAR Data

The following table summarizes the anticancer activity of representative substituted quinoline derivatives, highlighting the impact of various substitutions.

| Compound ID | 2-Substituent | 4-Substituent | 8-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | -H | -COOH | -H | - | - | [4] |

| 3a | -Phenyl | -CONH-Phenyl | -H | Various | Active | [4] |

| 8-hydroxy-2-methylquinoline | -CH3 | -H | -OH | K562 | >50 | [3] |

| 8-hydroxy-2-quinolinecarbaldehyde | -CHO | -H | -OH | Hep3B | 6.25 | [3] |

| 6-methoxy-8-amino-4-methyl-5-aryloxyquinoline derivative | -Aryloxy | -CH3 | -NHR | T47D | 0.016 | [5] |

Mechanism of Action: Unraveling the Molecular Pathways

The biological activities of quinoline derivatives are often multifaceted, involving interactions with multiple cellular targets and pathways.

Anticancer Mechanisms

The anticancer effects of substituted quinolines can be attributed to several mechanisms, including:

-

DNA Damage and Apoptosis Induction: Some quinoline-platinum(II) complexes have been shown to trigger DNA damage, leading to cell senescence and apoptosis in cancer cells.[6] The induction of apoptosis is a key mechanism for many anticancer agents, and quinoline derivatives have been identified as pro-apoptotic agents that can cause cell cycle arrest.[7]

-

Inhibition of Key Enzymes: The quinoline scaffold is a component of several tyrosine kinase inhibitors, suggesting that some 8-methyl-quinoline derivatives may exert their anticancer effects by targeting these critical signaling proteins.[5]

-

Metal Chelation: For 8-hydroxyquinoline derivatives, the ability to chelate metal ions is a well-established mechanism of action. This can disrupt essential enzymatic functions within cancer cells.[8] While the 8-methyl group does not directly participate in chelation, its electronic influence on the quinoline nitrogen can modulate the overall metal-binding properties of derivatives that contain a chelating group elsewhere on the scaffold.

Caption: Putative anticancer mechanisms of 8-methyl-quinoline derivatives.

Antimicrobial Mechanisms

The antimicrobial properties of quinoline derivatives are also linked to their ability to interfere with essential cellular processes in bacteria and fungi. The primary mechanism for 8-hydroxyquinolines is the chelation of metal ions crucial for microbial survival and enzymatic activity.[8] For other quinoline derivatives, mechanisms may include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] The specific antimicrobial mechanisms of 8-methyl-quinoline derivatives are an active area of investigation.

Future Directions and Conclusion

The 8-methyl-quinoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for multi-faceted biological activity make this class of compounds highly attractive for further development. Future research should focus on:

-

Systematic SAR studies to delineate the precise role of the 8-methyl group in modulating activity and to optimize substitutions at other positions.

-

Elucidation of specific molecular targets and signaling pathways to gain a deeper understanding of their mechanisms of action.

-

In vivo evaluation of lead compounds to assess their efficacy, pharmacokinetic profiles, and safety in preclinical models.

References

- 1. scialert.net [scialert.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity of 7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline on Cancer Cell Lines

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] Quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as intercalation into DNA, inhibition of topoisomerase enzymes, disruption of tubulin polymerization, and modulation of key signaling pathways that are often dysregulated in cancer.[3][4][5] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse array of compounds with potentially unique pharmacological profiles. This guide focuses on a novel quinoline derivative, 7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline, and provides a comprehensive framework for its preliminary in vitro cytotoxic evaluation.

Compound of Interest: this compound

The structure of this compound combines the quinoline core with a piperidine moiety at the 4-position, a chloro group at the 7-position, and a methyl group at the 8-position. While the specific biological activities of this exact compound are not extensively documented in publicly available literature, its structural features suggest potential for anticancer activity. The 4-aminoquinoline scaffold is a well-established pharmacophore, and substitutions at the 7-position, such as with a chloro group, are common in bioactive molecules.[6] The piperidine ring can influence the compound's solubility, cell permeability, and interaction with biological targets. This guide will outline the essential in vitro assays to begin to characterize the cytotoxic potential of this novel agent.

Experimental Design for Preliminary Cytotoxicity Screening

A tiered approach is recommended for the initial cytotoxic evaluation of a novel compound. This typically involves a primary screen to assess broad cytotoxic activity across a panel of cancer cell lines, followed by secondary assays to elucidate the mechanism of cell death.

Selection of Cancer Cell Lines

The choice of cell lines is critical for obtaining meaningful preliminary data. It is advisable to use a panel of cell lines from diverse tissue origins to assess the spectrum of activity.[7][8][9] For this guide, we will consider a representative panel:

-

MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.

-

A549: A human lung carcinoma cell line.

-

HeLa: A human cervical adenocarcinoma cell line.

-

K-562: A human chronic myelogenous leukemia cell line.

These cell lines are well-characterized and commonly used in anticancer drug screening.[10][11]

Experimental Workflow

The overall workflow for the preliminary cytotoxicity assessment is depicted in the following diagram:

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmphs.com [ijmphs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. blog.crownbio.com [blog.crownbio.com]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bitesizebio.com [bitesizebio.com]

Elucidating the Mechanism of Action of 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline: A Strategic Research Roadmap

An In-Depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, and anti-inflammatory effects.[1][2][3][4] The compound 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline belongs to the 4-aminoquinoline class, a group renowned for its potent biological activities. However, the specific mechanism of action for this particular analogue remains to be fully characterized. This guide presents a comprehensive, hypothesis-driven roadmap for elucidating its molecular targets and cellular effects. We move beyond a simple listing of protocols to provide a strategic framework, explaining the scientific rationale behind each experimental choice. This document serves as a technical guide for research teams embarking on the discovery and validation of the pharmacological profile of this promising compound.

Introduction: Deconstructing the Molecule

This compound is a synthetic compound featuring three key structural motifs that inform our mechanistic hypotheses:

-

The 4-Aminoquinoline Core: This is the foundational structure of drugs like chloroquine and amodiaquine.[5] Its established mechanisms often involve lysosomotropism—accumulation in the acidic lysosomes of cells—which disrupts cellular processes like autophagy.[6]

-

The 7-Chloro Substitution: The presence of a halogen at the 7-position is a common feature in many potent quinoline-based drugs, including the antimalarial chloroquine and numerous kinase inhibitors.[7] This substitution can significantly influence the molecule's electronic properties, membrane permeability, and binding affinity to biological targets.

-

The Piperidin-1-yl Group at Position 4: The nature of the substituent at the 4-position is critical for modulating activity. The basic nitrogen within the piperidine ring suggests the molecule can be protonated at physiological pH, a key factor for potential lysosomotropic effects and interactions with acidic pockets in target proteins.

Based on this structural analysis and the broader literature on quinoline derivatives, we can formulate three primary, testable hypotheses regarding the mechanism of action.

Hypothesis I: Inhibition of Protein Kinase Signaling

A substantial body of evidence points to the quinoline scaffold as a "versatile" and "privileged" framework for the development of protein kinase inhibitors.[1][2][8] Many approved anticancer drugs, such as Bosutinib and Lenvatinib, are quinoline-based kinase inhibitors that disrupt aberrant signaling pathways driving tumor growth.[1]

Rationale: The planar quinoline ring can mimic the adenine region of ATP, enabling it to competitively bind to the ATP-binding pocket of various kinases. Substitutions on the ring modulate the selectivity and potency against specific kinases.

Visualizing the Hypothesis: Kinase Pathway Inhibition

Caption: Hypothetical inhibition of a canonical kinase cascade (e.g., MAPK/ERK pathway) by the compound.

Experimental Workflow: Kinome-Wide Screening and Validation

A logical, phased approach is essential to identify and validate potential kinase targets.

Phase 1: Broad-Spectrum Kinase Profiling

-

Objective: To perform an unbiased screen against a large panel of human kinases to identify initial hits.

-

Protocol: Kinase Binding Assay (e.g., KINOMEscan™)

-

Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO). The service provider will perform serial dilutions. A single high concentration (e.g., 1 µM or 10 µM) is typically used for the primary screen.

-

Assay Principle: The compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to each kinase in a panel of over 400 kinases. The amount of kinase bound to the solid support is measured by quantitative PCR of its DNA tag.

-

Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is a %Ctrl value < 10% or < 35%, indicating significant displacement of the control ligand.

-

Phase 2: Hit Confirmation and IC₅₀ Determination

-

Objective: To confirm the primary screen hits and determine the potency (IC₅₀) of the compound against these kinases.

-

Protocol: In Vitro Enzymatic Assay

-

Reagents: Obtain recombinant active forms of the hit kinases, a suitable substrate peptide for each, and ³²P-ATP or a fluorescence-based detection system (e.g., ADP-Glo™).

-

Reaction Setup: In a multi-well plate, serially dilute the compound to create a dose-response curve (e.g., 10 µM to 0.1 nM).

-

Kinase Reaction: Add the kinase and its specific substrate to each well. Initiate the reaction by adding ATP (at or near its Km concentration for the enzyme). Incubate for a specified time at the optimal temperature (e.g., 30°C).

-

Detection: Stop the reaction and quantify kinase activity. For radiometric assays, this involves spotting the reaction mix onto a phosphocellulose membrane, washing away unincorporated ³²P-ATP, and measuring remaining radioactivity. For luminescence assays, measure the signal according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Table 1: Representative Data from Kinase Profiling

| Target Kinase | Primary Screen (%Ctrl @ 1 µM) | Follow-up IC₅₀ (nM) | Putative Biological Role |

| Pim-1 | 8.5 | 75 | Cell cycle, Apoptosis |

| PDGF-RTK | 12.1 | 250 | Angiogenesis, Cell growth |

| FLT3 | 25.0 | 850 | Hematopoiesis, Leukemia |

| Src | 45.0 | >10,000 | Not a primary target |

Note: Data are hypothetical and for illustrative purposes.

Hypothesis II: Disruption of Lysosomal Function and Autophagy

The 4-aminoquinoline core is a classic lysosomotropic structure.[6] As weak bases, these compounds are uncharged at neutral pH, allowing them to cross cell membranes. Once inside the acidic environment of the lysosome (pH ~4.5-5.0), the basic nitrogen becomes protonated. This traps the charged molecule inside, leading to its accumulation and a subsequent rise in lysosomal pH. This disruption impairs the function of acid-dependent hydrolases and blocks the final step of autophagy: the fusion of autophagosomes with lysosomes.

Rationale: The piperidine moiety contains a basic nitrogen atom, making this compound a prime candidate for exhibiting lysosomotropic properties analogous to chloroquine.

Visualizing the Hypothesis: Autophagy Flux Inhibition

Caption: Mechanism of autophagy inhibition by a lysosomotropic agent.

Experimental Workflow: Measuring Lysosomal pH and Autophagy Flux

Experiment 1: Quantification of Lysosomal pH

-

Objective: To directly measure if the compound increases the pH of lysosomes.

-

Protocol: Ratiometric Fluorescence Microscopy

-

Cell Culture: Plate a suitable cell line (e.g., HeLa or MCF-7) on glass-bottom dishes.

-

Dye Loading: Incubate cells with a ratiometric pH-sensitive dye like LysoSensor™ Yellow/Blue DND-160 (5 µM for 30 minutes). This dye emits yellow fluorescence in acidic compartments and blue fluorescence in less acidic ones.

-

Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 1-50 µM) for a relevant time period (e.g., 4-24 hours). Include chloroquine (50 µM) as a positive control and a vehicle (DMSO) as a negative control.

-

Imaging: Acquire images using a fluorescence microscope with two emission filters (one for blue, one for yellow).

-

Data Analysis: Calculate the ratio of yellow to blue fluorescence intensity for individual lysosomes. A decrease in this ratio indicates an increase in lysosomal pH. Generate a standard curve using ionophores (nigericin and monensin) in buffers of known pH to quantify the pH change.

-

Experiment 2: Assessment of Autophagy Flux

-

Objective: To determine if the compound inhibits the degradation of autophagosomes, a hallmark of autophagy blockade.

-

Protocol: LC3-II Western Blot Analysis

-

Cell Culture and Treatment: Plate cells and treat with the test compound, with or without an autophagy inducer (e.g., starvation medium, EBSS). Crucially, for each condition, include a parallel treatment with a late-stage autophagy inhibitor like Bafilomycin A1 (BafA1, 100 nM). BafA1 prevents lysosomal degradation and allows for the maximum accumulation of LC3-II, serving as a reference for total autophagosome formation.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3 (which detects both LC3-I and the lower-running LC3-II band) and a loading control (e.g., β-actin).

-

Data Interpretation:

-

An increase in LC3-II levels upon treatment with the compound alone suggests an accumulation of autophagosomes.

-

The critical test: Compare the LC3-II levels in cells treated with the compound alone versus cells co-treated with the compound and BafA1. If the compound is a true autophagy inhibitor, there will be little to no further increase in LC3-II when BafA1 is added, as the degradation pathway is already blocked. In contrast, an autophagy inducer would show a synergistic increase in LC3-II with BafA1.

-

-

Hypothesis III: DNA Intercalation and Topoisomerase Inhibition

The planar aromatic ring system of quinoline is capable of intercalating between the base pairs of DNA.[9] This can physically obstruct the processes of replication and transcription and can also interfere with the function of topoisomerase enzymes, which are critical for resolving DNA supercoiling.[9]

Rationale: The flat, polycyclic aromatic structure of the quinoline core is a well-established pharmacophore for DNA intercalation.

Visualizing the Workflow: DNA Damage Pathway Investigation

Caption: Experimental workflow to investigate potential DNA-damaging mechanisms.

Experimental Workflow: Biophysical and Cellular Assays

Experiment 1: DNA Intercalation Assay

-

Objective: To determine if the compound can directly bind to and intercalate into DNA.

-

Protocol: Ethidium Bromide (EtBr) Displacement Assay

-

Principle: EtBr fluoresces strongly when intercalated into DNA. A competing intercalator will displace the EtBr, causing a decrease in fluorescence.

-

Reagents: Calf thymus DNA (ctDNA), Ethidium Bromide, assay buffer.

-

Procedure: In a 96-well black plate, prepare a solution of ctDNA saturated with EtBr.

-

Titration: Add increasing concentrations of the test compound to the wells. Include a known intercalator (e.g., doxorubicin) as a positive control.

-

Measurement: Measure the fluorescence intensity (Excitation ~520 nm, Emission ~600 nm) after a short incubation.

-

Analysis: A dose-dependent decrease in fluorescence indicates that the compound is displacing EtBr and intercalating into the DNA.

-

Experiment 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Objective: To provide unbiased, definitive evidence of the compound binding to a specific protein target within intact cells.

-

Protocol: CETSA Workflow

-

Treatment: Treat cultured cells with either the test compound or a vehicle control.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

-